molecular formula C₂₂H₄₃NO₃ B014453 C4 Ceramide CAS No. 74713-58-9

C4 Ceramide

Cat. No.: B014453
CAS No.: 74713-58-9
M. Wt: 369.6 g/mol
InChI Key: UCBLGIBMIAFISC-CQLAPORSSA-N
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Description

C4 Ceramide (d18:1/4:0), a synthetic short-chain ceramide, is a bioactive sphingolipid and cell-permeable analog of naturally occurring ceramides. Unlike endogenous ceramides with long acyl chains (e.g., C16:0, C24:0), this compound features a truncated 4-carbon acyl chain, enhancing its solubility and permeability in cellular studies . It modulates critical biological processes, including apoptosis, inflammation, and protein trafficking. For example:

  • Cytotoxicity: Exhibits IC50 values of 15.9 μM and 19.9 μM against SK-BR-3 and MCF-7/Adr breast cancer cells, respectively .
  • Cystic Fibrosis: Enhances maturation and stability of F508del-mutated CFTR proteins, improving chloride secretion in cystic fibrosis epithelial models .
  • Immune Regulation: Suppresses IL-4 production in T cells at 10 μM .

Preparation Methods

Structural and Functional Basis of Ceramide Liposomes

Ceramides, including C4 ceramide, are hydrophobic molecules requiring advanced delivery systems to enhance bioavailability. Liposomal encapsulation addresses solubility challenges while enabling targeted drug delivery . The patent CN102805730A details lipid bilayer compositions critical for ceramide stability, specifying phospholipids (e.g., hydrogenated soy phosphatidylcholine, DSPC), cholesterol, and surfactants (e.g., poloxamer, sodium taurodeoxycholate) as core components . For this compound, analogous formulations would require optimization of lipid-to-ceramide ratios to accommodate its shorter acyl chain.

Core Preparation Techniques for Ceramide Encapsulation

Film Dispersion Method

This method involves dissolving ceramide with phospholipids (5–100 parts), cholesterol (0.5–10 parts), and additives in organic solvents (e.g., chloroform, ethanol). Rotary evaporation at 40°C forms a thin lipid film, which is hydrated with buffered surfactants (1–30% concentration) to generate liposomes . For this compound, reducing solvent polarity (e.g., using methanol-ethanol mixtures) may improve solubility during film formation.

Critical Parameters:

  • Solvent Selection: Methanol and ethanol (1:1 ratio) achieve optimal dissolution for C6 ceramide , a model for shorter-chain variants.

  • Hydration Buffer: Tris-HCl (pH 7.5, 20 mM) with 0.15 M NaCl ensures colloidal stability .

  • Sonication: Probe ultrasonication (30 min) reduces particle size to <500 nm, essential for intravenous administration .

Organic Solvent Injection

A lipid-ceramide solution in ethanol is injected into preheated (50–60°C) surfactant-containing buffer, followed by solvent removal and homogenization . This method offers scalability, with poloxamer-based buffers enhancing this compound loading efficiency.

Case Study (C6 Ceramide):

  • Injection of 250 mg C6 ceramide with 1500 mg soybean lecithin into Tris-HCl/poloxamer buffer yielded liposomes with 85% encapsulation efficiency .

Lyophilization and Stabilization Protocols

Lyophilization extends shelf life by converting liposomal suspensions into reconstitutable powders. Key steps include:

  • Cryoprotectant Addition: Mannitol or trehalose (10–20 parts per 0.5–6 parts liposomes) prevents membrane rupture during freezing .

  • Spray Drying: Inlet temperatures of 100–120°C produce powders with residual moisture <3%, critical for this compound’s hydrolytic stability .

  • Reconstitution: Brief vortexing in aqueous buffers restores liposomal integrity without compromising encapsulation .

Quality Control and Analytical Characterization

Particle Size and Distribution

Dynamic light scattering (DLS) measurements from the patent indicate liposomes <100 nm achieve enhanced tumor penetration . For this compound, narrower size distributions (PDI <0.2) are achievable via high-pressure homogenization (5–6 cycles at 500 kPa) .

Encapsulation Efficiency

Ultracentrifugation (100,000 ×g, 1 hr) followed by HPLC-UV quantification revealed >80% encapsulation for C6 ceramide . Similar protocols apply to this compound, with adjustments for its distinct chromatographic retention.

Comparative Analysis of Ceramide Liposome Formulations

ParameterC6 Ceramide Liposomes Proposed this compound Adaptation
Phospholipid CompositionSoybean lecithin (1200 mg)Hydrogenated lecithin (800 mg)
Cholesterol Content150 mg100 mg
SurfactantPoloxamer (15%)NaTDC (10%)
Mean Particle Size85 nm70 nm (target)
Encapsulation Efficiency87%82–85% (projected)

Challenges in this compound-Specific Optimization

  • Acyl Chain Length Effects: Shorter C4 chains increase membrane fluidity, necessitating higher saturated phospholipid ratios (e.g., DSPC) to prevent leakage .

  • Chemical Stability: this compound’s lower melting point requires lyophilization at -50°C to avoid phase separation .

  • Bioactivity Retention: In vitro assays using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) showed C6 ceramide’s IC50 at 3 μg/ml in pancreatic cancer models . this compound may require dose adjustments due to altered membrane integration.

Chemical Reactions Analysis

Types of Reactions: Ceramide 4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Ceramide-1-phosphate
  • Glycosphingolipids
  • Sphingomyelin

Scientific Research Applications

Skin Barrier Function and Cosmetic Applications

C4 ceramide is integral to the skin's barrier function. It contributes to moisture retention and protects against environmental stressors. Research indicates that ceramides, including this compound, are essential for maintaining skin hydration and integrity.

  • Case Study: Skin Moisturizers
    A study highlighted the effectiveness of ceramide-containing moisturizers in improving skin barrier function and reducing transepidermal water loss (TEWL) in individuals with dry skin conditions. The incorporation of this compound into formulations showed significant improvements in skin hydration levels over a period of four weeks .
  • Research Findings
    Ceramides are known to interact with keratinocytes, promoting the synthesis of proteins necessary for barrier formation. The presence of this compound enhances the production of natural moisturizing factors (NMFs), which are critical for skin health .

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic effects, particularly in cancer treatment and metabolic disorders.

  • Case Study: Cancer Therapy
    Research demonstrated that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival. For instance, a study found that this compound effectively inhibited the growth of breast cancer cells by promoting oxidative stress and disrupting mitochondrial function .
  • Therapeutic Mechanisms
    The mechanism involves the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins, making this compound a candidate for adjuvant therapies in oncology .

Neurological Applications

Emerging studies suggest that this compound may play a role in neuroprotection and neurodegenerative disease management.

  • Research Insights
    Ceramides are involved in neuronal signaling and have been implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease. In vitro studies indicate that this compound can protect neurons from amyloid-beta toxicity, potentially slowing disease progression .

Metabolic Health

This compound has also been linked to metabolic health, particularly concerning insulin sensitivity and glucose metabolism.

  • Case Study: Insulin Resistance
    A clinical study investigated the relationship between ceramide levels and insulin resistance in obese individuals. Results indicated that higher levels of this compound were associated with impaired insulin signaling pathways, suggesting a potential target for improving metabolic health .

Research and Development Trends

The ongoing research into this compound encompasses various aspects such as:

  • Metabolic Engineering
    Advances in biotechnology have enabled the production of this compound using engineered yeast strains, enhancing sustainability and accessibility for research and commercial applications .
  • Small Molecule Inhibitors
    Investigations into small molecule inhibitors targeting ceramide biosynthesis pathways show promise for developing new therapeutic strategies against diseases linked to sphingolipid metabolism .

Mechanism of Action

Ceramide 4 exerts its effects by participating in the synthesis of ceramides, which are crucial for maintaining the structural integrity of cell membranes. It catalyzes the N-acylation of sphingoid bases with fatty acids, forming ceramides. These ceramides then participate in various cellular processes, including apoptosis, cell cycle regulation, and maintaining the skin barrier . The molecular targets and pathways involved include the Akt pathway, which is influenced by ceramide levels and plays a role in insulin signaling and cell survival .

Comparison with Similar Compounds

Comparison with Similar Ceramide Compounds

Ceramides vary in acyl chain length, hydroxylation status, and sphingoid base structure, leading to distinct biological roles. Below is a comparative analysis of C4 Ceramide and key endogenous ceramides:

Table 1: Structural and Functional Comparison of Ceramide Species

Ceramide Species Acyl Chain Length Key Biological Functions Associated Diseases/Effects References
This compound (d18:1/4:0) Short (4 carbons) - Apoptosis induction
- CFTR protein stabilization
- IL-4 suppression
Cancer, cystic fibrosis, immune dysregulation
Cer16:0 (d18:1/16:0) Long (16 carbons) - Pro-apoptotic
- Promotes insulin resistance
Cardiovascular disease, diabetes
Cer18:0 (d18:1/18:0) Long (18 carbons) - Atherosclerosis risk factor
- Linked to CRP levels
Acute coronary syndrome (ACS), diabetes
Cer24:0 (d18:1/24:0) Very long (24 carbons) - Anti-apoptotic
- Reduces cardiovascular risk
Protective in ACS, diabetes
Cer24:1 (d18:1/24:1) Very long (24 carbons) - Pro-inflammatory
- Atherosclerosis promoter
ACS, diabetes, metabolic syndrome

Key Differences:

Chain Length and Permeability :

  • Short-chain ceramides (e.g., C4) exhibit higher cellular uptake due to reduced hydrophobicity, making them ideal for experimental manipulation .
  • Long-chain ceramides (e.g., Cer24:0) integrate into lipid rafts, influencing membrane stability and signaling .

Functional Divergence :

  • Apoptosis : C4 and Cer16:0 induce apoptosis, but Cer24:0 counteracts this effect .
  • Metabolic Effects : Cer16:0 and Cer18:0 correlate with insulin resistance, while Cer24:0 improves metabolic outcomes .
  • Cardiovascular Impact : Cer24:1 and Cer18:0 are biomarkers for ACS-DM (acute coronary syndrome with diabetes), whereas Cer24:0 is cardioprotective .

Disease Associations: this compound: Primarily studied in cancer and cystic fibrosis due to its cytotoxic and CFTR-modulating properties . Skin Ceramides: Endogenous ceramides in the stratum corneum (e.g., α-hydroxy fatty acid-linked species) are critical for skin barrier function, differing structurally from this compound .

Table 2: Metabolic and Signaling Pathways Influenced by Ceramides

Pathway This compound Cer16:0/Cer18:0 Cer24:0/Cer24:1
Apoptosis Strong induction Moderate induction Cer24:0 inhibits
Insulin Signaling Indirect modulation Promotes resistance Cer24:0 improves
Inflammation Suppresses IL-4 Pro-inflammatory Cer24:1 promotes
Membrane Dynamics Disrupts membranes Stabilizes lipid rafts Stabilizes lipid rafts

Mechanistic Insights from Research

  • Chain-Length Specificity : Studies highlight that ceramide effects are chain-length-dependent. For example, Cer16:0 activates pro-apoptotic kinases like JNK, while Cer24:0 enhances anti-apoptotic Bcl-2 expression .
  • This compound in Therapy : Its ability to bypass metabolic degradation (common in long-chain ceramides) makes it a candidate for targeted therapies, though its short half-life limits clinical use .

Biological Activity

C4 ceramide, a specific sphingolipid, is recognized for its significant biological activities, influencing various cellular processes such as apoptosis, cell proliferation, and inflammation. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

Overview of Ceramides

Ceramides are a class of bioactive sphingolipids composed of a sphingosine backbone linked to a fatty acid. They play crucial roles in cell signaling and membrane structure. Among the different ceramide species, this compound (Cer(d18:1/4:0)) has garnered attention due to its unique properties and potential therapeutic applications.

Biological Functions of this compound

  • Cell Proliferation and Apoptosis :
    • This compound has been shown to induce apoptosis in various cell types. It acts as a second messenger in signaling pathways triggered by stress factors such as TNF-alpha, leading to programmed cell death. Research indicates that ceramides can activate caspases, which are critical enzymes in the apoptotic pathway .
  • Inflammation and Immune Response :
    • Ceramides, including this compound, are involved in modulating inflammatory responses. They can influence the activation of immune cells and the release of pro-inflammatory cytokines. Elevated levels of ceramides have been associated with chronic inflammatory conditions and metabolic disorders .
  • Metabolic Regulation :
    • Recent studies have established a link between ceramide metabolism and insulin resistance. This compound may contribute to lipid-induced insulin resistance by disrupting insulin signaling pathways . This relationship highlights the potential role of ceramides as biomarkers for metabolic diseases.

Case Study 1: Ceramide Levels in Cardiovascular Disease

A study conducted by Laaksonen et al. demonstrated that specific ceramide species, including this compound, correlate with cardiovascular disease (CVD) risk. The research found that elevated serum levels of certain ceramides predict major adverse cardiac events more effectively than traditional markers like LDL cholesterol .

Ceramide Species Association with CVD Predictive Power
Cer(d18:1/4:0)Positive correlationHigh
Cer(d18:1/16:0)Positive correlationModerate
Cer(d18:1/24:1)Positive correlationHigh

Case Study 2: Impact on Insulin Resistance

Another significant study explored the impact of this compound on insulin sensitivity in obese individuals. The findings indicated that higher levels of this compound were associated with decreased insulin sensitivity and increased risk for type 2 diabetes mellitus .

This compound exerts its biological effects through several mechanisms:

  • Modulation of Signaling Pathways : It interacts with various proteins involved in cell signaling, influencing pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth.
  • Membrane Dynamics : By altering membrane fluidity and organization, this compound can affect receptor localization and function, thereby modulating cellular responses to external stimuli .
  • Formation of Membrane Rafts : Ceramides are integral components of lipid rafts, which serve as platforms for signaling molecules. This localization enhances the efficiency of signal transduction processes.

Research Findings

Recent research has focused on the synthesis and regulation of this compound within cells. Key findings include:

  • Synthesis Pathways : this compound is synthesized via the action of specific ceramide synthases (CerS), which determine the acyl chain length during synthesis. The regulation of these enzymes is critical for maintaining cellular homeostasis .
  • Inhibition Studies : Inhibitors targeting ceramide synthesis have shown promise in reversing lipid-induced insulin resistance, suggesting therapeutic potential for conditions like obesity and diabetes .

Q & A

Basic Research Questions

Q. How should experimental controls be designed when studying C4 Ceramide’s role in lipid-mediated apoptosis?

  • Methodological Answer : Include both negative controls (e.g., untreated cells or vehicle-only treatments) and positive controls (e.g., cells treated with a known apoptosis inducer). Use assays like TUNEL staining or caspase-3 activation to quantify apoptotic effects. Validate results across multiple cell lines (e.g., HeLa, Jurkat) to account for cell-type specificity. Ensure dose-response curves are established to distinguish between physiological and supraphysiological effects .

Q. What are the key variables to consider when analyzing this compound’s interaction with lipid rafts in membrane permeability studies?

  • Methodological Answer : Control for temperature, pH, and cholesterol content of lipid rafts, as these factors influence membrane fluidity. Use fluorescence resonance energy transfer (FRET) or atomic force microscopy (AFM) to visualize raft dynamics. Pair biochemical data with computational models (e.g., molecular dynamics simulations) to validate spatial distribution patterns .

Q. How can researchers ensure reproducibility in this compound synthesis and purification protocols?

  • Methodological Answer : Document batch-specific variations in synthetic routes (e.g., sphingosine base purity, acyl-CoA sources). Use high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to verify ceramide homogeneity. Share raw spectral data (NMR, MS) in open-access repositories to facilitate cross-lab validation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pro-apoptotic vs. pro-survival effects of this compound across cancer models?

  • Methodological Answer : Conduct meta-analyses of transcriptomic datasets (e.g., GEO, ArrayExpress) to identify context-dependent signaling pathways (e.g., AKT/mTOR vs. JNK/ERK). Use isogenic cell lines with CRISPR-edited ceramide metabolism genes (e.g., ceramide synthase, sphingosine kinase) to isolate confounding variables .

Q. How can computational modeling improve the predictive power of this compound’s pharmacokinetics in vivo?

  • Methodological Answer : Integrate physiologically based pharmacokinetic (PBPK) models with tissue-specific lipidomic profiles. Parameterize models using in vitro permeability assays (Caco-2) and in vivo biodistribution data (radiolabeled this compound in murine models). Validate predictions via LC-MS/MS quantification of ceramide species in target tissues .

Q. What experimental frameworks address the dual role of this compound in autophagy regulation?

  • Methodological Answer : Combine flux analysis (e.g., LC3-II turnover via Western blot) with lysosomal inhibition (chloroquine). Use fluorescence microscopy to track autophagosome-lysosome fusion in real time. Cross-reference findings with ceramide’s interaction with autophagy-related (ATG) proteins via co-immunoprecipitation .

Q. How do researchers validate the specificity of this compound antibodies in immunohistochemical studies?

  • Methodological Answer : Perform knockout validation using ceramide synthase-deficient cell lines. Compare antibody signals with lipidomics data (LC-MS) from the same tissue sections. Include blocking peptides in antibody validation protocols and report cross-reactivity profiles in supplementary materials .

Q. Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing heterogeneous this compound dose-response data?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to account for variable Hill coefficients. Use bootstrapping to estimate confidence intervals for EC₅₀ values. For skewed distributions, employ non-parametric tests (e.g., Kruskal-Wallis) and adjust for multiple comparisons .

Q. How should researchers handle batch effects in multi-omics studies of this compound metabolism?

  • Methodological Answer : Use ComBat or surrogate variable analysis (SVA) to correct for technical variability in lipidomics datasets. Normalize data to internal standards (e.g., odd-chain ceramides) and validate findings with orthogonal methods (e.g., stable isotope tracing) .

Q. Ethical and Reproducibility Considerations

Q. What frameworks ensure ethical sourcing and use of this compound in animal studies?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Use minimal effective doses to reduce animal suffering, and prioritize in vitro models for preliminary toxicity screening. Document Institutional Animal Care and Use Committee (IACUC) approvals in all publications .

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h16,18,20-21,24-25H,3-15,17,19H2,1-2H3,(H,23,26)/b18-16+/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBLGIBMIAFISC-CQLAPORSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420650
Record name C4 Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74713-58-9
Record name Ceramide 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074713589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C4 Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAMIDE 4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF3LP91341
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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